4-Methoxynaphthalen-2-amine hydrochloride

Description

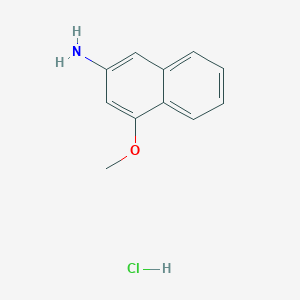

4-Methoxynaphthalen-2-amine hydrochloride (CAS: 2764-95-6) is an organic compound with the molecular formula C₁₁H₁₁NO·HCl and a molecular weight of 173.21 g/mol (free base) . It features a naphthalene backbone substituted with a methoxy group at the 4-position and an amine group at the 2-position, which is protonated as a hydrochloride salt. This compound is commonly utilized as a key intermediate in pharmaceutical synthesis, such as in the preparation of dual-acting FFAR1/FFAR4 allosteric modulators . Storage recommendations include protection from light and moisture, ideally under inert atmospheres or at -20°C . Its LCMS profile shows a [M+H]⁺ peak at 278.20 (when derivatized) and a retention time of 1.33 min under specific analytical conditions .

Propriétés

IUPAC Name |

4-methoxynaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11;/h2-7H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSJQDMNXZPICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138116-14-8 | |

| Record name | 4-methoxynaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxynaphthalen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 2-naphthylamine, followed by methylation to introduce the methoxy group. The resulting compound is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxynaphthalen-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Oxidation of this compound can yield naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that 4-Methoxynaphthalen-2-amine hydrochloride can inhibit glycolysis in cancer cells, potentially reducing their proliferation and energy production. This suggests its potential as an anticancer agent .

Study Focus Findings Antiproliferative Studies Moderate to high activity compared to standard drugs like cisplatin. Mcl-1 Inhibition Potential to induce apoptosis in cancer cells by targeting antiapoptotic proteins. -

Antimicrobial Properties :

- The compound has shown effectiveness against various molds and bacteria, indicating potential applications in food preservation and as an antimicrobial agent .

-

Role in Blood Coagulation :

- As a derivative of vitamin K, it may aid in synthesizing proteins essential for blood coagulation, highlighting its relevance in hematological research .

Biological Studies

This compound has been utilized in various biological studies due to its interaction with multiple biological targets:

| Biological Activity | Description |

|---|---|

| Inhibition of Glycolysis | Reduces energy production in cancer cells. |

| Antimicrobial Activity | Effective against specific bacterial strains; potential as a preservative. |

| Blood Coagulation Role | Functions as a vitamin K derivative for protein synthesis related to coagulation. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antiproliferative Studies :

- A series of synthesized derivatives exhibited varying degrees of antiproliferative activity, suggesting potential for new anticancer therapies .

-

Mcl-1 Inhibition :

- Similar compounds have been identified as inhibitors of Mcl-1, indicating that derivatives of this compound may effectively target cancer cell survival pathways .

-

Biochemical Pathways :

- Investigations have revealed that this compound modulates enzyme activity and protein interactions, further supporting its therapeutic applications .

Mécanisme D'action

The mechanism by which 4-Methoxynaphthalen-2-amine hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but the compound's ability to undergo various chemical reactions makes it a versatile tool in scientific research.

Comparaison Avec Des Composés Similaires

4-Methylthiophen-2-amine Hydrochloride (C₅H₈ClNS)

- Core Structure : Thiophene ring (a sulfur-containing heterocycle) with a methyl group at the 4-position and an amine hydrochloride at the 2-position.

- Key Differences : Replaces the naphthalene system with a smaller thiophene ring, reducing aromatic π-system conjugation. Molecular weight: 149.52 g/mol .

- Applications : Primarily used in synthetic chemistry for heterocyclic compound development.

(R)-6-Methoxy-2-aminotetralin Hydrochloride (C₁₁H₁₆ClNO)

- Core Structure : Partially hydrogenated naphthalene (tetralin) with a methoxy group at the 6-position and an amine hydrochloride at the 2-position.

- Key Differences : The tetralin system introduces saturation, enhancing conformational flexibility compared to planar naphthalene. Molecular weight: 213.45 g/mol .

- Applications: Potential relevance in neurological research due to structural similarity to aminotetralin derivatives.

N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Hydrochloride

- Core Structure : Substituted phenyl ring with ethyl and branched alkylamine groups.

- Key Differences : Lacks fused aromatic systems; instead, it incorporates a methoxyphenyl group and a tertiary amine.

- Applications : Explored in catalysis and host-guest chemistry due to its steric and electronic properties .

Physicochemical Properties

- 4-Methoxynaphthalen-2-amine Hydrochloride :

- Higher molecular weight (173.21 g/mol) compared to thiophene analogues.

- Planar aromatic structure likely enhances UV absorption and fluorescence properties.

- 4-Methylthiophen-2-amine Hydrochloride :

- (R)-6-Methoxy-2-aminotetralin Hydrochloride: Partial saturation improves solubility in polar solvents compared to fully aromatic systems .

Data Tables

Table 1. Comparative Overview of Structural Analogues

Activité Biologique

4-Methoxynaphthalen-2-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, interactions with specific proteins, and mechanisms of action.

This compound is characterized by the presence of a methoxy group on the naphthalene ring, which enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, 5-arylpyrimidin-2-amines , which include this naphthalene derivative, have shown significant activity against various cancer cell lines. These compounds were evaluated for their ability to inhibit tubulin polymerization, a crucial process for cancer cell division and proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | Tubulin polymerization inhibition |

| 5-(4-methoxynaphthalen-1-yl)-5-(substituted phenyl)pyrimidin-2-amines | MCF-7 (Breast) | 15.0 | Apoptosis induction via PARP cleavage |

| 6-methoxy-naphthalen-2-amine | HeLa (Cervical) | 10.0 | Cell cycle arrest and apoptosis |

These findings suggest that derivatives of this compound could serve as promising candidates for further development in cancer therapy.

The mechanisms through which these compounds exert their anticancer effects have been investigated in several studies:

- Inhibition of Tubulin Polymerization : Compounds based on the naphthalene structure disrupt microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest .

- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptosis in cancer cells by activating pathways involving the upregulation of Nur77 expression and subsequent nuclear export, indicating a significant role in programmed cell death .

- PARP Cleavage : The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis. Compounds like 9h derived from naphthalene frameworks have demonstrated the ability to induce PARP cleavage, further confirming their potential as anticancer agents .

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives in preclinical models:

- Study on Gastric Cancer Cells : A derivative exhibited significant growth inhibition in gastric cancer cell lines (HGC-27), leading to cell cycle arrest at the G1 phase and increased apoptosis markers such as cleaved PARP .

- Neurite Outgrowth Studies : In models assessing nerve growth factor-induced neurite outgrowth, compounds related to this scaffold demonstrated enhanced effects compared to controls, suggesting potential applications in neuropathic pain management .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Methoxynaphthalen-2-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves introducing a methoxy group to a naphthalene backbone followed by amination and HCl salt formation. Key steps include:

- Aromatic substitution : Methoxylation using methanol under acidic conditions.

- Reductive amination : Employing catalysts like Pd/C or Raney nickel for amine group introduction .

- Purity optimization : Recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) improves purity. Monitor via TLC or HPLC (C18 column, UV detection at 220–280 nm) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Collect intensity data with Mo-Kα radiation (λ = 0.71073 Å) and refine with anisotropic displacement parameters .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm methoxy (δ ~3.8 ppm) and amine protons (δ ~5.5 ppm).

- FT-IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C stretch) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .

- Storage : -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during synthesis?

- Methodological Answer :

- Temperature control : Maintain 60–80°C during methoxylation to prevent over-oxidation.

- Catalyst screening : Compare Pd/C vs. PtO₂ for reductive amination efficiency (monitor via GC-MS).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase impurities; use gradient elution in HPLC to identify by-products .

Q. How should contradictory bioactivity data (e.g., serotonin modulation) be resolved?

- Methodological Answer :

- Dose-response studies : Test across concentrations (1 nM–100 µM) in vitro (e.g., rat brain synaptosomes) to identify non-linear effects .

- Receptor profiling : Use radioligand binding assays (5-HT1A/2A receptors) to clarify selectivity.

- Data normalization : Control for batch-to-batch variability using internal standards (e.g., deuterated analogs in LC-MS) .

Q. What advanced analytical techniques differentiate this compound from structural analogs?

- Methodological Answer :

- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 208.0634 (theoretical) with <2 ppm error.

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) if stereoisomers are present .

- Solid-state NMR : Distinguish polymorphs by comparing ¹³C chemical shifts in crystalline vs. amorphous forms .

Q. How do environmental factors (pH, temperature) affect stability in pharmacological assays?

- Methodological Answer :

- Accelerated stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze degradation products via UPLC-QTOF-MS.

- pH profiling : Assess solubility and ionization state using potentiometric titration (pKa ~8.5 for the amine group) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay standardization : Validate protocols using reference compounds (e.g., sertraline for serotonin reuptake inhibition).

- Meta-analysis : Pool data from ≥3 independent studies, applying Fisher’s exact test to identify outliers.

- Cross-lab validation : Collaborate to replicate experiments under identical conditions (cell line, buffer pH, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.